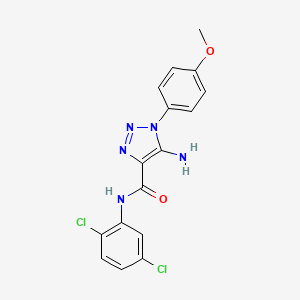
1-(3-ethoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-ethoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is a chemical compound that has been studied for its potential use in scientific research. It is also known by the name of TCS 1102. This compound has been found to have interesting properties that make it suitable for use in various research applications.
Mecanismo De Acción
The mechanism of action of 1-(3-ethoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is not fully understood. However, it has been found to have an affinity for the dopamine D2 receptor and the sigma-1 receptor. It has also been found to inhibit acetylcholinesterase activity.
Biochemical and Physiological Effects:
1-(3-ethoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and acetylcholine in the brain. It has also been found to decrease the levels of beta-amyloid, which is a protein that is associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-ethoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione in lab experiments is that it has been found to have a high affinity for the dopamine D2 receptor and the sigma-1 receptor. This makes it a potentially useful compound for studying the mechanisms of action of these receptors. However, one limitation of using this compound is that its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on 1-(3-ethoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. One direction is to further study its potential use as a therapeutic agent for the treatment of neurological disorders. Another direction is to study its mechanism of action in more detail. Additionally, it may be useful to study the pharmacokinetics and pharmacodynamics of this compound in order to better understand its effects in the body.
Métodos De Síntesis
The synthesis of 1-(3-ethoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione involves the reaction of 3-ethoxybenzaldehyde with 4-methylpiperazine in the presence of acetic acid. The resulting product is then treated with maleic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
1-(3-ethoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to have potential use in various scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(3-ethoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-3-23-14-6-4-5-13(11-14)20-16(21)12-15(17(20)22)19-9-7-18(2)8-10-19/h4-6,11,15H,3,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKGAKMTUDNFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(5-fluoro-1H-benzimidazol-2-yl)-N-methylethanamine](/img/structure/B5144379.png)
![methyl 4-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoate](/img/structure/B5144381.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B5144404.png)

![4-ethoxy-N-({[4-hydroxy-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5144415.png)



![3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5144436.png)
![2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5144444.png)

![N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5144473.png)
